3-Heptadecanone

Description

Contextualization of Long-Chain Aliphatic Ketones in Scholarly Inquiry

Long-chain aliphatic ketones are prevalent in the natural world, functioning as crucial components in the chemical communication systems of insects and being present in the volatile profiles of some plants. In scholarly research, these compounds are investigated for their roles as semiochemicals, which are chemicals that convey signals between organisms. researchgate.netmdpi.com This class of molecules, including pheromones and kairomones, plays a vital role in behaviors such as mating, aggregation, and host location in insects. researchgate.net The study of these ketones is integral to the field of chemical ecology, which seeks to understand the chemical interactions between living organisms. Furthermore, long-chain ketones are explored for their potential as biofuels and as precursors in the synthesis of other complex organic molecules.

Research Significance of 3-Heptadecanone and its Isomers

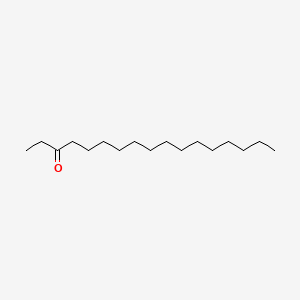

This compound (C₁₇H₃₄O) is a saturated ketone with the carbonyl group located at the third carbon position. nih.gov Its long aliphatic chain imparts specific physical and chemical properties that are central to its research significance. While direct, in-depth studies exclusively on this compound are emerging, its importance is often highlighted within the broader context of insect chemical ecology and the study of plant volatiles. Research into related compounds and isomers, such as 2-Heptadecanone (B131142) and 9-Heptadecanone, provides a comparative framework for understanding the structure-activity relationships within this class of molecules. The position of the carbonyl group along the carbon chain can significantly influence the biological activity of the molecule, making the study of its isomers crucial for a comprehensive understanding.

The investigation into this compound and its isomers often involves sophisticated analytical techniques to detect and identify these compounds in complex natural mixtures. These studies contribute to a deeper understanding of biochemical pathways and the intricate chemical language that governs interactions in the natural world.

Physicochemical Properties of this compound

The fundamental characteristics of this compound are essential for its study and potential application. Below is a table summarizing its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₄O | nih.gov |

| Molecular Weight | 254.45 g/mol | nih.gov |

| CAS Number | 84534-29-2 | nih.gov |

| Appearance | Not specified, likely a waxy solid or liquid at room temperature | |

| Boiling Point | Not experimentally determined | |

| Melting Point | Not experimentally determined | |

| Density | Not experimentally determined | |

| Solubility | Poorly soluble in water | researchgate.net |

Spectroscopic Data of this compound

Spectroscopic analysis is fundamental to the identification and characterization of this compound. Mass spectrometry and Infrared (IR) spectroscopy are two common techniques employed.

Mass Spectrometry (MS): The mass spectrum of this compound provides a distinct fragmentation pattern that serves as a molecular fingerprint. The NIST Mass Spectrometry Data Center has documented the electron ionization (EI) mass spectrum for this compound. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals the presence of its key functional groups. A prominent absorption band corresponding to the carbonyl (C=O) stretch is a characteristic feature. The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for this compound. scielo.br

Research Findings on this compound and Isomers

While specific research exclusively targeting this compound is limited, studies on related long-chain ketones and insect chemical communication provide valuable insights.

Role in Chemical Ecology: Long-chain ketones are known to function as semiochemicals. researchgate.net For instance, research on the chemical cues used by the predatory stink bug, Eocanthecona furcellata, has identified various long-chain alkanes as attractive kairomones. wisdomlib.org Heptadecane, the alkane precursor to heptadecanone, has been identified as a volatile from host plants that is attractive to the agricultural pest Lygus pratensis. nih.gov This suggests a potential role for this compound in insect-plant or insect-insect interactions, although direct evidence is still needed. The chemical communication in termites is particularly complex, involving a blend of compounds. scielo.br While specific ketones like nootkatone (B190431) have been shown to be repellents for the Formosan subterranean termite, Coptotermes formosanus, the exact role of this compound in this context is an area for further investigation. nih.govresearchgate.net

Isomeric Comparison: The biological activity of aliphatic ketones can be highly dependent on the position of the carbonyl group. For example, in the study of mirid bugs, different esters (which are structurally related to ketones) elicit varied electroantennogram responses in males and females, suggesting a high degree of specificity in chemoreception. scispace.com Research on isomers such as 2-Heptadecanone and 9-Heptadecanone is crucial for understanding this specificity. While detailed comparative behavioral studies are not abundant, the distinct chemical properties of these isomers suggest they would likely have different biological activities.

Structure

3D Structure

Properties

CAS No. |

84534-29-2 |

|---|---|

Molecular Formula |

C17H34O |

Molecular Weight |

254.5 g/mol |

IUPAC Name |

heptadecan-3-one |

InChI |

InChI=1S/C17H34O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h3-16H2,1-2H3 |

InChI Key |

PXJYBWGEOVYLSM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCC(=O)CC |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)CC |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of Heptadecanones

Functional Group Interconversions and Derivatization of Heptadecanones

Aldol (B89426) Condensation Mechanisms

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the nucleophilic addition of an enolate ion to a carbonyl group, followed by dehydration. Ketones, including 3-Heptadecanone, can act as either the nucleophilic enolate donor or the electrophilic carbonyl acceptor, though ketones are generally less reactive than aldehydes in these reactions due to steric and electronic factors masterorganicchemistry.comwikipedia.orgucalgary.calumenlearning.comlibretexts.orgncert.nic.in.

The process typically begins with the deprotonation of an alpha-hydrogen by a base (e.g., hydroxide (B78521) or alkoxide) to form a resonance-stabilized enolate ion masterorganicchemistry.comucalgary.ca. This enolate then attacks the electrophilic carbonyl carbon of another aldehyde or ketone molecule. The resulting alkoxide intermediate, upon protonation (often via acidic workup), yields a β-hydroxy ketone, known as an aldol adduct masterorganicchemistry.comucalgary.calibretexts.org. Under heating or more vigorous conditions, this adduct can undergo dehydration (loss of water) to form an α,β-unsaturated ketone, which is the aldol condensation product masterorganicchemistry.comwikipedia.orglumenlearning.com.

For ketones like this compound, self-aldol condensation can occur, but cross-aldol reactions, particularly the Claisen-Schmidt condensation where a ketone enolate reacts with a non-enolizable aldehyde, are often more controlled and successful masterorganicchemistry.comlumenlearning.com. Strong, bulky bases like lithium diisopropylamide (LDA) can be used to pre-form ketone enolates, enhancing their nucleophilicity and directing the reaction masterorganicchemistry.com.

Keto-Enol Tautomerism and its Role in Reactivity

Keto-enol tautomerism is an equilibrium between a ketone (keto form) and its isomer, an enol (containing a hydroxyl group adjacent to a double bond) masterorganicchemistry.comlibretexts.orgjove.comopenstax.org. This process is facilitated by both acid and base catalysis. In ketones with alpha-hydrogens, such as this compound, the keto form is generally more stable and predominates at equilibrium (>99.999% for simple ketones like acetone) masterorganicchemistry.comlibretexts.orgopenstax.org. However, the enol form, though present in low concentrations, is significantly more reactive due to the nucleophilic character of its double bond and the hydroxyl group masterorganicchemistry.comopenstax.org.

Acid-Catalyzed Tautomerization: The mechanism involves protonation of the carbonyl oxygen, followed by deprotonation of an alpha-hydrogen to form the enol masterorganicchemistry.comlibretexts.orgopenstax.org.

Base-Catalyzed Tautomerization: The mechanism involves deprotonation of an alpha-hydrogen by a base to form a resonance-stabilized enolate anion, which is then protonated on the oxygen atom to yield the enol masterorganicchemistry.comlibretexts.orgjove.comopenstax.org.

The enol form's enhanced reactivity is pivotal in many ketone reactions, including halogenation and aldol condensations, as it provides a nucleophilic center at the alpha-carbon or the double bond masterorganicchemistry.comopenstax.orglibretexts.orgchemistrysteps.com.

Reductive Amination for Lipid Conjugation

Reductive amination is a versatile method for converting carbonyl compounds (aldehydes and ketones) into amines youtube.comlibretexts.orgwikipedia.orgchemistrysteps.comlibretexts.org. This process typically involves the formation of an imine or enamine intermediate by reacting the carbonyl compound with ammonia (B1221849) or a primary/secondary amine, followed by reduction of this intermediate to the corresponding amine youtube.comlibretexts.orgwikipedia.orgchemistrysteps.com.

The reaction is usually carried out under mild acidic conditions (pH 4-5) to facilitate imine formation youtube.comwikipedia.org. Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium borohydride (B1222165) (NaBH₄), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) libretexts.orglibretexts.org. For lipid conjugation, this compound could be reacted with a functionalized amine (e.g., an amino acid or a lipid with an amine group) to form a lipid conjugate. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine. This imine is then reduced by the hydride reducing agent to form the amine product youtube.comlibretexts.orgwikipedia.orgchemistrysteps.com. The choice of amine and reducing agent allows for the selective formation of primary, secondary, or tertiary amines.

Table 1: Reductive Amination - General Reaction Scheme

| Reactants | Intermediate | Reducing Agent | Product |

| Ketone (e.g., this compound) + Amine | Imine/Enamine | NaBH₃CN, NaBH₄, etc. | Secondary/Tertiary Amine (or primary) |

| Ketone (e.g., this compound) + NH₃ | Imine | NaBH₃CN, NaBH₄, etc. | Primary Amine |

Epoxidation of Alpha,Beta-Unsaturated Ketone Precursors

The epoxidation of α,β-unsaturated ketones involves the addition of an oxygen atom across the carbon-carbon double bond, forming an epoxide ring. While this compound itself is saturated, this section pertains to the epoxidation of precursors that are α,β-unsaturated ketones. These unsaturated ketones can be synthesized from simpler carbonyl compounds, and their epoxidation is a key step in creating valuable chiral building blocks google.comjst.go.jpacs.orgrsc.org.

α,β-Unsaturated ketones, being electron-deficient alkenes, typically react with nucleophilic oxidants rather than electrophilic ones like peracids google.comacs.orgrsc.org. Common methods include using hydrogen peroxide (H₂O₂) in the presence of basic catalysts (e.g., hydrotalcites, NaOH, CTAOH) google.comacs.orgrsc.org. The base promotes the formation of the perhydroxyl anion (HO₂⁻), which acts as the nucleophilic oxidant acs.orgrsc.org. Other oxidants like dioxiranes or tert-butyl hydroperoxide (TBHP) can also be employed, sometimes with chiral catalysts for enantioselective epoxidation google.comjst.go.jp.

The mechanism generally involves the nucleophilic attack of the perhydroxyl anion on the β-carbon of the unsaturated ketone, followed by intramolecular cyclization to form the epoxide google.comacs.orgrsc.org.

Table 2: Epoxidation of α,β-Unsaturated Ketones

| Substrate | Oxidant | Catalyst/Conditions | Product | Yields |

| α,β-Unsaturated Ketone | H₂O₂ | Basic Hydrotalcite | Epoxyketone | High |

| α,β-Unsaturated Ketone | H₂O₂ | NaOH / CTAOH (water) | Epoxyketone | High |

| α,β-Unsaturated Ketone | TBHP | Chiral Catalyst | Chiral Epoxyketone | Good |

Halogenation and Substitution Reactions at Alpha Positions

The alpha-hydrogens of ketones, being acidic due to the electron-withdrawing carbonyl group and resonance stabilization of the resulting enolate, are susceptible to substitution reactions, including halogenation masterorganicchemistry.comlibretexts.orgchemistrysteps.comwikipedia.orgyoutube.comopenstax.org.

Base-Catalyzed Halogenation: Under basic conditions, the alpha-hydrogen is abstracted by the base to form an enolate ion chemistrysteps.comyoutube.com. This enolate then attacks the halogen molecule chemistrysteps.comyoutube.com. A key difference in basic conditions is that successive halogenations are faster than the first due to the inductive electron-withdrawing effect of the introduced halogen, which further acidifies the remaining alpha-hydrogens chemistrysteps.comwikipedia.org. This often leads to polyhalogenation, especially with methyl ketones, potentially resulting in the haloform reaction chemistrysteps.comwikipedia.org.

Substitution Reactions: The α-halo ketones produced can undergo further nucleophilic substitution reactions. For instance, α-bromo ketones can be converted to α,β-unsaturated carbonyl compounds via elimination of HBr, often using a sterically hindered base like pyridine (B92270) libretexts.org.

Table 3: Alpha Halogenation of Ketones

| Catalyst | Reagent | Mechanism Intermediate | Product Type | Further Reactions |

| Acid | Halogen (X₂) | Enol | α-Halo Ketone | Haloform reaction (methyl ketones), E2 elimination |

| Base | Halogen (X₂) | Enolate | α-Halo Ketone | Haloform reaction (methyl ketones) |

Natural Occurrence, Biosynthesis, and Biogeochemical Cycling of Heptadecanones

Biosynthetic Pathways and Metabolic Formation

The metabolic formation and pathways of 3-Heptadecanone are areas of ongoing research, with its classification suggesting roles in lipid metabolism and potential involvement in degradation processes.

This compound is classified within the LIPID MAPS database under Fatty Acyls as Oxygenated hydrocarbons nih.gov. This classification suggests a potential connection to lipid metabolism pathways. While direct evidence of this compound acting as a primary intermediate in fatty acid synthesis or breakdown is not extensively detailed, related compounds offer insights. For instance, 3-Hydroxy-1-phenyl-1-heptadecanone has been linked to lipid peroxidation and fatty acid metabolism hmdb.ca. Furthermore, research into fatty acid chain elongation has implicated 2-Heptadecanone (B131142) as being derived from intermediate beta-ketostearate, highlighting the broader role of heptadecanones in lipid-related metabolic processes nih.gov. Heptadecanoic acid, a related saturated fatty acid, is also utilized in lipid metabolism studies to understand fatty acid distribution atamankimya.com.

The role of this compound in bioremediation, particularly in the context of plastic degradation, is an emerging area. One study briefly mentions this compound in relation to cross-linked polyethylene (B3416737) scribd.com. Polyethylene (PE) degradation is a complex process where various microorganisms and their enzymes are explored for their ability to break down the recalcitrant polymer redalyc.orgfrontiersin.org. While studies have identified other heptadecanone isomers, such as 2-Heptadecanone and 9-Heptadecanone, as metabolites produced during the biodegradation of polyethylene by certain bacteria nih.gov, the specific role and production pathway of This compound in these bioremediation processes require more detailed investigation.

Formation via Pyrolysis of Organic Biomass

The thermal decomposition of biomass, known as pyrolysis, results in the production of a complex mixture of volatile organic compounds (VOCs), including aldehydes and ketones ieabioenergy.combiofueljournal.comdergipark.org.trmdpi.com. These compounds are significant components of bio-oil, a liquid product derived from the process ieabioenergy.combiofueljournal.comdergipark.org.tr. While general categories of ketones are frequently identified in biomass pyrolysis products ieabioenergy.combiofueljournal.comdergipark.org.trmdpi.com, specific identification of this compound in the pyrolysis of common organic biomass such as wood or agricultural waste is not extensively detailed in the provided literature. However, this compound has been identified as a product in the context of hydrocarbon production via the pyrolysis of soybean oil and water mixtures google.com. This demonstrates its potential formation through pyrolysis processes, albeit under specific conditions.

Ecological Significance and Inter-organismal Interactions

Semiochemicals are chemical substances that mediate communication between organisms, playing crucial roles in ecological interactions researchgate.netsyntechresearch.comnih.govebsco.com. Ketones, as a chemical class, are recognized for their function as semiochemicals, facilitating communication within and between species royalsocietypublishing.orgnih.govnih.gov. While direct evidence specifically detailing this compound's role as a semiochemical is limited in the reviewed literature, related compounds like 2-heptadecanone have been detected in plant volatile organic compounds (VOCs) emitted by wheat plants in response to pathogen attack benchchem.comfrontiersin.org. These VOCs are implicated in plant defense signaling, potentially triggering responses in neighboring plants benchchem.com.

Ketones are well-established components of insect pheromone systems, contributing to various aspects of insect communication and behavior nih.govfrontiersin.org. Specific isomers of heptadecanone have been identified as significant components of insect pheromones. For instance, 2-heptadecanone has been identified as a female-derived sex pheromone component in the insect parasitoid Campoletis chlorideae, playing a role in mate attraction pnas.orgnih.gov. Furthermore, other ketones, such as (S)-4-methyl-3-heptanone, are known insect pheromones, synthesized through specific metabolic pathways rsc.orgnih.gov. While direct evidence for this compound's specific role in insect pheromone systems is not detailed in the provided snippets, its classification as a ketone places it within a group of compounds known for such functions.

Plants utilize volatile organic compounds (VOCs), including ketones, as part of their defense mechanisms against biotic stresses such as pathogens and herbivores nih.govresearchgate.netscielo.org.mx. Research has indicated that heptadecanone, specifically 2-heptadecanone in some studies, is emitted by wheat plants when infected by pathogens benchchem.comfrontiersin.org. This emission is understood to serve as a signaling mechanism that can trigger defense responses within the plant itself or potentially communicate danger to neighboring plants benchchem.com. For example, 2-heptadecanone has been identified in wheat plants infected with pathogens, acting as a signaling molecule for defense benchchem.com. Additionally, "heptadecanone" (without specifying the isomer) has been associated with Septoria nodorum blotch (SNB) infection in wheat, suggesting a link between specific ketones and plant disease states frontiersin.org.

Advanced Analytical Methodologies for 3 Heptadecanone Profiling

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for isolating 3-Heptadecanone from intricate mixtures, enabling subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for analyzing volatile and semi-volatile organic compounds, including ketones like this compound. This method couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. In complex matrices, GC-MS allows for the resolution of this compound from other components based on its volatility and interaction with the stationary phase of the GC column. The mass spectrometer then ionizes the eluted compounds, generating characteristic fragment ions and a molecular ion, which serve as a unique fingerprint for identification. For this compound, GC-MS analysis has identified key fragment ions, with the top peaks often observed at m/z 57, 72, and 29 nih.gov. The NIST Mass Spectrometry Data Center lists a NIST Number of 136802 for this compound, indicating its presence in their spectral library nih.gov. Kovats Retention Indices for this compound have been reported as 1868 and 1878 on standard non-polar columns, and 1880 on semi-standard non-polar columns, with a standard polar index of 2155 nih.govchemeo.com. These retention indices, along with the mass spectral data, are crucial for confirming the compound's identity in diverse samples.

High-Performance Liquid Chromatography (HPLC) in Targeted Analysis

High-Performance Liquid Chromatography (HPLC) is another powerful technique, particularly useful for analyzing compounds that may not be sufficiently volatile or thermally stable for GC analysis. While GC-MS is often preferred for complex mixtures due to its sensitivity and identification power, HPLC can be employed for targeted analysis and quantification, especially when specific detection methods are coupled with it. HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. For this compound, HPLC methods would typically involve reverse-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. The specific retention time of this compound under defined HPLC conditions would be a key parameter for its targeted detection and quantification unizar.es.

Two-Dimensional Gas Chromatography for Comprehensive Mixture Characterization

Two-Dimensional Gas Chromatography (GC×GC) offers enhanced separation capabilities compared to one-dimensional GC, making it ideal for characterizing highly complex mixtures. This technique employs two GC columns with orthogonal stationary phases, providing a second dimension of separation. This significantly increases peak capacity, resolution, and sensitivity, allowing for the detailed profiling of samples that would otherwise result in unresolved coelutions in standard GC-MS researchgate.netgoogle.comresearchgate.netlcms.czoxfordindices.comchromatographytoday.comamazonaws.com. GC×GC coupled with Mass Spectrometry (GC×GC-MS) provides a comprehensive dataset, enabling the identification of trace components and the elucidation of complex chemical profiles, such as those found in archaeological pottery residues or petroleum samples researchgate.netchromatographytoday.comamazonaws.com. While specific GC×GC data for this compound is not extensively detailed in the provided search results, its classification as a long-chain ketone suggests it would benefit from the enhanced separation offered by GC×GC when present in complex lipid mixtures researchgate.netresearchgate.net. Retention indices obtained from GC×GC can provide even more specific identification data mostwiedzy.pl.

Advanced Spectroscopic and Spectrometric Characterization

Beyond chromatographic separation, spectroscopic and spectrometric techniques are vital for confirming the structural identity and functional groups of this compound.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions and thus offering a higher degree of confidence in compound identification, particularly in complex mixtures unizar.eschromatographytoday.comamazonaws.comroyalsocietypublishing.orgeurachem.orgugent.be. Coupled with fragmentation analysis, HRMS can elucidate the structure of this compound. Electron Ionization (EI) mass spectrometry, commonly used with GC-MS, produces characteristic fragment ions from the cleavage of C-C bonds within the molecule nih.govlibretexts.org. For this compound, typical fragment ions observed in EI-MS include m/z values of 57, 72, and 29 nih.gov. HRMS can provide the exact mass of these fragments, allowing for the deduction of their elemental formulas, thereby confirming the proposed fragmentation pathways. For instance, the molecular ion of this compound, C₁₇H₃₄O, has a calculated monoisotopic mass of approximately 254.260965704 Da nih.govnist.gov. Understanding these fragmentation patterns is crucial for structural confirmation, especially when dealing with isomers or related compounds libretexts.orgimreblank.chresearchgate.netdocbrown.info.

Compound List:

this compound

9-Heptadecanone

Heptadecanone

Nuclear Magnetic Resonance Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds, including this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and environment of atoms within a molecule.

For this compound, both ¹H NMR and ¹³C NMR spectroscopy are invaluable for structural elucidation. ¹H NMR spectra would reveal distinct signals corresponding to the different types of protons. The terminal methyl group (CH₃) of the ethyl chain would appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene (B1212753) group. The methylene protons adjacent to the carbonyl group (α-methylene) would typically resonate further downfield, around 2.3-2.5 ppm, exhibiting a triplet due to coupling with the other α-methylene protons. The numerous methylene groups (CH₂) along the long heptadecyl chain would appear as a series of overlapping multiplets in the region of 1.2-1.4 ppm, with those closer to the carbonyl potentially shifted slightly.

¹³C NMR spectroscopy provides complementary information by identifying the different carbon environments. The carbonyl carbon (C=O) of the ketone is highly characteristic, appearing in the downfield region, typically between 200-210 ppm. The carbons adjacent to the carbonyl (α-carbons) would resonate around 40-50 ppm. The remaining methylene carbons of the long alkyl chain would be observed in the aliphatic region, generally between 22-32 ppm, with the terminal methyl carbon appearing furthest upfield, around 14 ppm. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons, aiding in definitive structural assignment frontiersin.orgnptel.ac.inlibretexts.orgmdpi.comnih.gov. The combination of chemical shifts, integration (in ¹H NMR), and coupling patterns allows for the unambiguous confirmation of the this compound structure.

Vacuum Ultraviolet Photoionization Mass Spectrometry in Structural Determination

Vacuum Ultraviolet Photoionization Mass Spectrometry (VUV-PIMS) is a powerful analytical technique used for the identification and structural determination of molecules, particularly in complex mixtures. This method employs tunable vacuum ultraviolet (VUV) photons to ionize sample molecules, offering a soft ionization approach that can preserve molecular integrity while also enabling controlled fragmentation for structural insights.

Sample Preparation and Enrichment Strategies for Trace Analysis

The analysis of this compound at trace levels, often encountered in environmental or biological samples, necessitates effective sample preparation and enrichment strategies to achieve the required sensitivity and selectivity. These steps are crucial for isolating the analyte from complex matrices and concentrating it to levels detectable by instrumental methods.

Solid Phase Microextraction (SPME) is a widely adopted solventless technique for the extraction and preconcentration of volatile and semi-volatile organic compounds, including ketones sigmaaldrich.commdpi.comresearchgate.netacs.org. Headspace SPME (HS-SPME) involves exposing a coated fiber to the vapor phase above a sample, allowing analytes like this compound to adsorb onto the fiber. The fiber is then directly introduced into a gas chromatograph for analysis. Variations such as Vacuum Assisted Sorbent Extraction (VASE) can further enhance the recovery of analytes by employing vacuum to draw analytes into the sorbent material, increasing sampling rates and extraction efficiency fkv.it.

Traditional solvent extraction methods, such as liquid-liquid extraction (LLE) or Soxhlet extraction, can also be employed to isolate this compound from solid or liquid matrices, often followed by concentration steps like rotary evaporation mcmaster.caresearchgate.net. The choice of solvent and extraction parameters is critical to ensure efficient recovery of the target analyte while minimizing the co-extraction of interfering compounds. These preparation techniques aim to reduce matrix effects and increase the concentration of this compound, thereby improving the limit of detection (LOD) and limit of quantification (LOQ) of the subsequent analytical measurement.

Utilization of this compound and Related Ketones as Analytical Standards

The accurate quantification of this compound in any analytical procedure relies heavily on the availability and proper use of high-purity analytical standards. These standards serve as reference materials for calibrating analytical instruments, validating analytical methods, and ensuring the precision and accuracy of quantitative measurements sigmaaldrich.commostwiedzy.pl.

Pure this compound, when available as a certified reference material, is essential for establishing calibration curves in techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). By analyzing known concentrations of the standard, analysts can determine the response factor of the instrument for this compound, allowing for the accurate calculation of its concentration in unknown samples sigmaaldrich.commostwiedzy.pl.

Related aliphatic ketones, such as 3-Heptanone, are also commercially available as analytical standards and are used in similar capacities for method development and validation sigmaaldrich.com. The availability of a range of ketone standards is crucial for developing comprehensive analytical methods capable of identifying and quantifying various carbonyl compounds within a sample, especially when studying complex mixtures or performing non-targeted analyses sigmaaldrich.comresearchgate.net. The quality and purity of these standards are paramount, as impurities can lead to inaccurate results and compromised data integrity.

Applications of Heptadecanones in Scientific Research Domains

Material Science and Nanotechnology

The unique molecular structure of long-chain ketones like 3-Heptadecanone lends itself to potential applications in the synthesis and modification of advanced materials.

Graphitic carbon nitride (g-C3N4) is a metal-free polymer semiconductor with significant applications in photocatalysis. rsc.org Its synthesis is typically achieved through the thermal polycondensation of nitrogen-rich organic precursors. nih.gov Common and cost-effective precursors include melamine, urea, thiourea, and guanidine (B92328) hydrochloride. rsc.orgnih.gov The process involves heating these precursors, causing them to decompose and polymerize into the characteristic layered structure of g-C3N4. nih.govrsc.org The choice of precursor significantly impacts the resulting material's physicochemical properties, such as porosity, surface area, and electronic structure, which in turn affects its photocatalytic efficiency. rsc.org

While research has extensively focused on these traditional nitrogen-rich molecules, there is no direct evidence in the current scientific literature of this compound being used as a primary precursor for the synthesis of carbon nitride materials. The synthesis pathways for g-C3N4 rely on molecules that can form triazine or heptazine units, a structural feature not inherent to aliphatic ketones. researchgate.net

Table 1: Common Precursors for Graphitic Carbon Nitride (g-C3N4) Synthesis

| Precursor | Synthesis Method | Key Outcome |

|---|---|---|

| Melamine | Thermal Polycondensation | Forms stable g-C3N4 structures. nih.gov |

| Urea | Thermal Polycondensation | Can produce g-C3N4 with higher surface area and altered porous structure. rsc.org |

| Thiourea | Thermal Polycondensation | Results in g-C3N4 with different electronic properties compared to other precursors. nih.gov |

| Guanidine Hydrochloride | Thermal Polycondensation | Another common nitrogen-rich source for g-C3N4 synthesis. nih.gov |

Biosensors are sophisticated analytical devices that combine a biological recognition element with a physicochemical transducer to detect specific analytes. nih.govnih.gov The construction of these sensors often involves the functionalization of surfaces with various materials, including conductive polymers, metal nanoparticles, and specific receptor proteins, to achieve high sensitivity and selectivity. nih.govescholarship.org

Currently, the scientific literature does not describe the use of this compound as a direct functional component in biosensor development. The design of biosensors typically focuses on molecules that can participate in specific recognition events (like antibodies or enzymes) or contribute to signal transduction (like fluorescent dyes or redox-active polymers). nih.gov

In the broader context of surface chemistry, the long, nonpolar alkyl chain of this compound makes it a hydrophobic molecule. Such long-chain aliphatic compounds can be used to modify surfaces, rendering them water-repellent. This property is fundamental in applications ranging from anti-fouling coatings to creating specific interfaces for chemical reactions. While this is a general principle of surface science, specific research detailing the application of this compound for surface modification is not prominent.

Biochemical and Metabolomic Research

The structural similarity of this compound to endogenous molecules like fatty acids makes it a compound of interest in studies of metabolism and disease biomarkers.

Volatile organic compounds (VOCs) produced during cellular metabolism can serve as non-invasive biomarkers for diagnosing and monitoring diseases, including infections and cancer. researchgate.netnih.govnih.gov Altered metabolic pathways in cancer cells can lead to the production of unique VOC profiles. nih.govfrontiersin.org

While direct studies on this compound are limited, research on its close structural isomers, such as 2-Heptadecanone (B131142), has identified it as a volatile component in various natural sources and a potential biomarker. nih.govnih.govguidechem.comthegoodscentscompany.com For instance, 2-Heptadecanone has been identified in the floral headspace of Chorisia species. nih.gov The detection of ketones as metabolic byproducts is a growing area of cancer research. nih.govnih.govhealthline.com Cancer cells often exhibit an altered metabolism, known as the Warburg effect, characterized by high glucose consumption. nih.gov Some cancer cells, however, are unable to effectively use ketone bodies for energy, which has led to investigations into ketones as potential therapeutic agents or biomarkers. nih.govhealthline.comphysiology.org

Table 2: Research Findings on Ketones as Volatile Biomarkers

| Compound/Class | Context | Key Findings |

|---|---|---|

| Ketone Bodies | Cancer Metabolism | Dysregulation of ketone body metabolism is observed in various tumors; key enzymes in the pathway are potential biomarkers. nih.gov |

| Ketone Supplementation | Metastatic Cancer (Mice) | Dietary ketone supplementation prolonged survival in mice with metastatic cancer, independent of glucose levels. nih.gov |

| Volatile Organic Compounds (VOCs) | General Disease Diagnosis | VOCs in exhaled breath or other bodily fluids are being actively studied as non-invasive biomarkers for various diseases. researchgate.netnih.govnih.gov |

Ketone bodies are produced from the breakdown of fatty acids in the liver, a process known as ketogenesis, and serve as a vital energy source for various tissues, particularly during periods of fasting or low carbohydrate intake. nih.govresearchgate.netnih.govresearchgate.net The metabolism of ketones is intricately linked with lipid biochemistry, involving pathways like β-oxidation and the Krebs cycle. nih.govresearchgate.net

Due to its structure—a long aliphatic chain attached to a carbonyl group—this compound is structurally related to fatty acids and endogenous ketones. nist.govnist.gov This similarity makes it a candidate for use as a model compound in studies aimed at elucidating the complex pathways of lipid metabolism. nih.gov Researchers can use such molecules, sometimes with isotopic labeling, to trace their uptake, breakdown, and integration into various metabolic networks. nih.gov Studying the metabolism of an exogenous, odd-chain ketone like this compound could provide insights into the flexibility and specificity of the enzymes involved in fatty acid and ketone metabolism.

Structural Elucidation of Natural Products

The identification and characterization of compounds from natural sources is a cornerstone of pharmaceutical and biological research. The process of structural elucidation involves a suite of analytical techniques to determine the precise chemical structure of an unknown substance.

This compound itself can be a natural product, and its structure is confirmed using standard analytical methods. Its related alcohol, 3-heptadecanol, has been identified as a plant metabolite. nih.gov The primary tools for elucidating the structure of a molecule like this compound are mass spectrometry (MS) and infrared (IR) spectroscopy. nist.govnist.gov

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern. For this compound (C₁₇H₃₄O), the molecular weight is 254.45 g/mol . nist.govnist.gov The mass spectrum shows characteristic fragments that help pinpoint the location of the carbonyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows a strong, characteristic absorption band corresponding to the C=O (carbonyl) stretch, confirming its identity as a ketone. nist.gov

Data for this compound is available in public databases like the NIST Chemistry WebBook, which serves as a crucial reference for scientists identifying this compound from a natural extract. nist.govnist.govnist.gov

Use in Confirming Absolute Configuration of Related Polyacetylenes

The determination of the absolute configuration of chiral centers within complex molecules such as polyacetylenes is a critical aspect of stereochemistry and natural product chemistry. wikipedia.org Chemical degradation, a long-standing method in structural elucidation, involves breaking down a larger molecule into smaller, more easily identifiable fragments. scielo.br The analysis of these fragments, including their stereochemistry, can provide crucial information about the structure of the parent compound. scielo.br

While direct evidence in published literature is sparse, the chemical principles of structural analysis suggest a plausible role for this compound in confirming the absolute configuration of certain C17 polyacetylenes. Polyacetylenes, such as those of the falcarinol (B191228) type found in Apiaceae family plants, are known for their bioactivity, which is often dependent on their specific stereochemistry. aau.dknih.govnih.gov Falcarinol, for instance, possesses a chiral center at the C-3 position, which is a hydroxyl group. nih.govnih.gov

In a hypothetical scenario, a C17 polyacetylene with a chiral center at C-3 could be subjected to a sequence of chemical reactions. This could involve the selective oxidation of the hydroxyl group at C-3 to a ketone, followed by the reduction of the carbon-carbon triple and double bonds. This sequence would yield this compound. If the reaction sequence is chosen carefully to avoid racemization at the C-3 center, the resulting this compound would retain the chirality of the original polyacetylene at that position. The enantiomeric purity and specific rotation of the resulting chiral this compound could then be analyzed and compared to known standards of (R)-3-heptadecanone and (S)-3-heptadecanone. This comparison would allow for the unambiguous assignment of the absolute configuration of the C-3 stereocenter in the original polyacetylene.

Table 1: Hypothetical Degradation of a C17 Polyacetylene for Absolute Configuration Determination

| Step | Reaction | Reactant | Product | Purpose |

| 1 | Oxidation | Chiral C17 Polyacetylene (with -OH at C-3) | Chiral C17 Polyacetynone (with C=O at C-3) | Conversion of the chiral alcohol to a chiral ketone. |

| 2 | Hydrogenation | Chiral C17 Polyacetynone | Chiral this compound | Saturation of the carbon chain to yield a stable, analyzable ketone. |

| 3 | Chiral Analysis | Chiral this compound | Determination of enantiomeric excess and optical rotation. | Comparison with standards to assign the absolute configuration (R or S) of the original C-3 stereocenter. |

This methodological approach, while not explicitly documented for this compound in the context of polyacetylene configuration, is a well-established strategy in organic chemistry for the structural elucidation of complex natural products. scielo.br

Application in Determining Basic Structures of Complex Lipids

The precise structural characterization of lipids is fundamental to the field of lipidomics, as the location of features such as double bonds within the fatty acyl chains dictates their biological function. researchgate.net Oxidative cleavage of carbon-carbon double bonds is a powerful analytical technique used to pinpoint their exact position within an unsaturated lipid. Ozonolysis, a common method of oxidative cleavage, breaks the double bond and forms two carbonyl-containing fragments—aldehydes or ketones—which can then be identified using techniques like gas chromatography-mass spectrometry (GC-MS). aau.dk

This compound can serve as a crucial diagnostic marker in the structural elucidation of complex lipids containing a C17 unsaturated fatty acyl chain. Specifically, the identification of this compound as a product of ozonolysis indicates the original position of a double bond at the third carbon (Δ³) of the heptadecanoyl chain.

The process involves reacting the unsaturated lipid with ozone (O₃) to form an unstable primary ozonide, which rearranges to a more stable secondary ozonide. This ozonide is then subjected to a reductive work-up (e.g., with zinc dust or dimethyl sulfide) to yield the carbonyl fragments. If the third carbon of the C17 fatty acyl chain is part of a double bond, one of the resulting fragments will be this compound.

Table 2: Determination of Double Bond Position in a C17 Unsaturated Fatty Acid via Ozonolysis

| Step | Description | Reactant | Key Intermediate/Product | Analytical Method | Inference |

| 1 | Ozonolysis | Complex lipid containing a C17:1Δ³ fatty acyl chain | Secondary ozonide at the C3-C4 position | - | Cleavage of the double bond. |

| 2 | Reductive Work-up | Secondary ozonide | Mixture of carbonyl compounds, including this compound | - | Formation of stable, volatile fragments. |

| 3 | Analysis | Carbonyl fragments | This compound | GC-MS | The presence of this compound confirms the original double bond was at the Δ³ position of the C17 fatty acyl chain. |

This analytical strategy is broadly applicable to various classes of complex lipids, including glycerophospholipids, sphingolipids, and triacylglycerols. The unambiguous identification of this compound provides a definitive piece of structural information that is essential for understanding the lipid's metabolic pathways and biological roles.

Computational Chemistry and Theoretical Studies of Long Chain Ketones

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. Quantum chemical calculations, a subset of molecular modeling, employ the principles of quantum mechanics to solve the electronic structure of molecules unipd.itkallipos.gr. These calculations can provide highly accurate predictions of molecular geometry, electronic distribution, and energetic properties.

For a molecule like 3-Heptadecanone (C₁₇H₃₄O) nih.gov, molecular modeling would typically begin with generating a three-dimensional structure. Quantum chemical methods, such as Density Functional Theory (DFT) or ab initio methods, are then applied to optimize this structure. This optimization process involves adjusting atomic positions to find the lowest energy conformation, thereby determining the most stable molecular geometry, including bond lengths, bond angles, and dihedral angles researchgate.netnrel.gov. Understanding the precise three-dimensional arrangement of atoms in this compound is crucial for predicting its interactions with other molecules and its physical properties. These calculations can also reveal information about the molecule's electronic properties, such as charge distribution and molecular orbitals, which are fundamental to its chemical reactivity unipd.itkallipos.gr.

Prediction of Thermochemical Properties

A significant application of computational chemistry is the prediction of thermochemical properties, which are essential for understanding a compound's stability, reactivity, and energy balance stanford.educhetah.orgresearchgate.net. These properties include enthalpy of formation, Gibbs free energy, heat capacity, and entropy. By employing methods like DFT or group additivity approaches (e.g., Benson's method), researchers can calculate these values for molecules like this compound stanford.educhetah.orgresearchgate.net.

The enthalpy of formation, for instance, quantifies the energy released or absorbed during the formation of a compound from its constituent elements in their standard states. Similarly, Gibbs free energy is critical for determining the spontaneity of reactions. Computational studies can provide these values, offering insights into the thermodynamic landscape of reactions involving this compound. While specific computational thermochemical data for this compound is not extensively published in readily accessible literature, general computational descriptors such as the XLogP3 value (a measure of lipophilicity) have been computed, indicating its hydrophobicity nih.gov.

| Property Type | Method/Level of Theory (Example) | Calculated Value (for this compound) | Reference |

| Molecular Formula | - | C₁₇H₃₄O | nih.gov |

| Molecular Weight ( g/mol ) | Computed by PubChem | 254.5 | nih.gov |

| XLogP3 | XLogP3 3.0 | 7.3 | nih.gov |

| Enthalpy of Formation (kJ/mol) | DFT (e.g., B3LYP/6-31G) | Not available | - |

| Gibbs Free Energy (kJ/mol) | DFT (e.g., B3LYP/6-31G) | Not available | - |

| Heat Capacity (J/mol·K) | DFT (e.g., B3LYP/6-31G*) | Not available | - |

Mechanistic Investigations of Reaction Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By calculating potential energy surfaces, researchers can identify reaction intermediates, transition states, and activation energies, thereby mapping out the step-by-step process of a chemical transformation unipd.itnrel.gov. For this compound, such investigations could explore its synthesis pathways, degradation mechanisms, or its role as a reactant or product in specific chemical processes.

For example, computational studies could be employed to investigate the kinetics and thermodynamics of reactions involving the carbonyl group of this compound, such as nucleophilic addition or condensation reactions. By simulating these reactions at a theoretical level, it is possible to predict which pathways are most energetically favorable and to understand the factors that control reaction rates. While specific mechanistic studies focusing on this compound were not identified in the literature search, the general principles of computational mechanistic analysis, utilizing methods like DFT to map out reaction coordinates and identify transition states, would be applicable unipd.itnrel.gov.

Emerging Research Areas and Future Perspectives on 3 Heptadecanone

Development of Green Synthetic Methodologies

The pursuit of sustainable and environmentally benign chemical processes has led to investigations into greener synthetic routes for compounds like 3-Heptadecanone. Traditional synthesis methods often involve harsh reagents or generate significant waste. Emerging research aims to develop catalytic approaches that minimize environmental impact.

One promising avenue involves the catalytic conversion of fatty acids or their derivatives into ketones. For instance, studies on ketonization reactions, often employing metal oxide catalysts such as ZrO₂, have shown potential for producing ketones from carboxylic acids researchgate.net. While specific research detailing the green synthesis of this compound using these methods is still developing, the principles of heterogeneous catalysis and the use of renewable feedstocks like fatty acids are central to these efforts. Research into the ketonization of long-chain fatty acids, such as palmitic acid, demonstrates the feasibility of producing ketones, with catalysts like ZrO₂ showing high activity and selectivity for specific ketone products researchgate.net. The development of solid, environmentally friendly catalysts for fatty acid decarboxylation represents a key area for future research in producing this compound sustainably researchgate.net.

In-depth Characterization of Stereochemical Properties and Enantioselective Synthesis

This compound, with its chemical structure CH₃CH₂COCH₂(CH₂)₁₃CH₃, possesses a carbonyl group at the third carbon atom. The carbon atom bearing the carbonyl group is sp² hybridized, meaning it is planar and cannot serve as a chiral center. Therefore, this compound itself is an achiral molecule and does not exhibit stereoisomers such as enantiomers. Consequently, research into the enantioselective synthesis of this compound is not applicable to the molecule itself.

However, the broader field of ketone synthesis and related compounds may involve stereochemical considerations. While direct literature on the stereochemistry of this compound is absent due to its achiral nature, research in enantioselective synthesis often focuses on creating specific chiral centers in molecules. If this compound were to be involved as a precursor or a byproduct in a reaction that generates chirality, then understanding stereochemical control would be relevant. For example, while not directly related to this compound, studies on the enantioselective synthesis of α-amino acids using chiral auxiliaries demonstrate the advanced techniques available for controlling stereochemistry in organic synthesis cardiff.ac.uk. The absence of chiral centers in this compound means that discussions on its stereochemical properties would primarily focus on its achiral nature and the lack of requirement for enantioselective synthesis for its production.

Untargeted Metabolomics for Broader Biological Discovery

Untargeted metabolomics aims to comprehensively identify and quantify all metabolites present in a biological sample, offering a broad view of metabolic states and pathways. This compound has been identified in various biological contexts, suggesting its potential role as a biomarker or a component in metabolic pathways.

Studies employing untargeted metabolomics have identified various ketones, including heptadecanone isomers, in different biological samples. For instance, in the analysis of volatile compounds from gastric cancer cell lines, 2-heptadecanone (B131142) was identified as a ketone produced by these cells, alongside other ketones like 2-pentadecanone (B165419) and 2-tridecanone (B165437) frontiersin.orgufl.li. While this compound specifically was not highlighted in this particular study, its presence in other metabolomic profiles is noted. For example, "heptadecanone" was listed as a potential biomarker in a review of metabolomics studies for eye disorders, alongside other metabolites like pentadecanone and heptadecanediol nih.gov. Furthermore, research on the volatile organic compounds (VOCs) in shrimp paste during fermentation identified "heptadecanone" as one of the compounds showing increased concentration with longer fermentation times mdpi.com. These findings suggest that this compound, or related heptadecanones, could serve as indicators in various biological and food-related metabolomic studies, warranting further investigation into its specific metabolic roles and pathways.

Interdisciplinary Approaches in Environmental Biogeochemistry

The presence and fate of organic compounds in the environment are key areas of study in environmental biogeochemistry. This compound, as a long-chain fatty ketone, may be present in various environmental matrices, including soils and aquatic systems, and its behavior is influenced by microbial activity and geological processes.

Research into the composition of organic matter in sediments, such as in the Black Sea, utilizes pyrolysis-gas chromatography-mass spectrometry (GC-MS) to identify various organic compounds, including ketones, which can serve as biomarkers for diagenetic processes geoscienceworld.org. While specific mentions of this compound in these environmental studies are not prominent, related compounds like 2-heptadecanone have been identified in analyses of plastic waste leachates unizar.es and in the volatile profiles of marine organisms frontiersin.org. The biodegradation of long-chain fatty acids and their derivatives is a known process mediated by microorganisms in various environments researchgate.netatamankimya.com. Understanding the pathways and rates of such biodegradation for this compound would be crucial for assessing its environmental persistence and impact. Future interdisciplinary research could focus on its occurrence in different environmental compartments, its microbial degradation pathways, and its role in biogeochemical cycles.

Q & A

Q. How can researchers determine the temperature-dependent thermodynamic properties of 3-Heptadecanone (e.g., heat capacity, viscosity) using computational methods?

Methodological Answer :

- Use group contribution methods like Joback or Crippen to predict properties such as ideal gas heat capacity () and dynamic viscosity () across temperature ranges. Validate predictions against experimental data from NIST Webbook or The Yaws Handbook of Vapor Pressure .

- For critical parameters (e.g., critical temperature , critical pressure ), apply equations of state (e.g., Peng-Robinson) to model phase behavior .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural stability in synthetic workflows?

Methodological Answer :

Q. How can conflicting solubility data (e.g., log10_{10}10 solubility = -6.22) for this compound be resolved experimentally?

Methodological Answer :

- Conduct shake-flask experiments at controlled temperatures (25–100°C) with HPLC validation. Compare results with predictive models (e.g., UNIFAC ) to identify outliers. Report uncertainties using IUPAC guidelines for solubility measurement .

Advanced Research Questions

Q. How does this compound’s enthalpy of vaporization (ΔHvap=kJ/mol\Delta H_{vap} = \, \text{kJ/mol}ΔHvap=60.18kJ/mol) influence its utility in phase-change materials (PCMs) for transient thermal systems?

Methodological Answer :

- Design calorimetric studies (e.g., differential scanning calorimetry) to measure latent heat storage capacity. Compare with structurally similar ketones (e.g., 2-Heptadecanone) to assess trade-offs between thermal stability and energy density .

- Use molecular dynamics simulations to model intermolecular interactions and predict degradation thresholds under cyclic thermal loading .

Q. What mixed-methods approaches are suitable for investigating this compound’s environmental persistence and bioaccumulation potential?

Methodological Answer :

- Quantitative : Measure octanol-water partition coefficients () experimentally and validate with EPI Suite’s BIOWIN model.

- Qualitative : Conduct systematic reviews of Arctic monitoring data (e.g., Muir et al., 2019) to identify gaps in long-term ecological exposure studies .

- Integration : Use triangulation to reconcile discrepancies between lab-derived and field observations .

Q. How can computational models reconcile discrepancies in this compound’s critical volume (Vc=m3/kmolV_c = \, \text{m}^3/\text{kmol}Vc=0.994m3/kmol) reported across different databases?

Methodological Answer :

- Perform sensitivity analyses using McGowan Method and Joback Method to identify error sources (e.g., atomic contribution parameters). Cross-validate with high-precision ab initio calculations (e.g., Gaussian software) .

- Publish datasets with FAIR principles (Findable, Accessible, Interoperable, Reusable) to improve reproducibility .

Methodological Guidelines

Q. Ensuring Reproducibility in Thermodynamic Measurements

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.